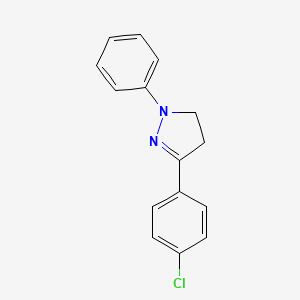
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine, also known as JNJ-31020028, is a novel and potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that plays a key role in the perception of pain, temperature, and inflammation. The inhibition of TRPV1 has been suggested as a potential therapeutic target for the treatment of chronic pain and other related disorders.
Mécanisme D'action
TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the perception of pain and inflammation. 2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine binds to the intracellular side of TRPV1 and inhibits its activation by blocking the influx of calcium ions into the cell. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory effects on TRPV1 in various animal models. The inhibition of TRPV1 by this compound leads to a reduction in pain and inflammation without affecting other sensory modalities, such as touch and proprioception. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine has several advantages for lab experiments, including its potency and selectivity for TRPV1, its favorable pharmacokinetic profile, and its ability to reduce pain and inflammation in various animal models. However, there are also some limitations to its use, such as its relatively low solubility and the need for specialized equipment to measure TRPV1 activity.
Orientations Futures
There are several future directions for the research and development of 2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in humans. Another direction is the exploration of its potential therapeutic applications in other disorders, such as migraine, itch, and bladder dysfunction. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other ion channels and signaling pathways.
Méthodes De Synthèse
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine was first synthesized by Janssen Research and Development, a subsidiary of Johnson & Johnson, in 2010. The synthesis of this compound involves a series of chemical reactions, including the coupling of 3-pyridin-3-ylpropanoic acid with 2-(3,4-dichlorophenyl)morpholine and subsequent cyclization to form the final product. The synthesis method is relatively simple and efficient, with a yield of 40-50%.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine has been extensively studied for its potential therapeutic applications. The inhibition of TRPV1 by this compound has been shown to reduce pain and inflammation in various animal models of chronic pain, including neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, this compound has been suggested as a potential treatment for other disorders, such as migraine, itch, and bladder dysfunction.
Propriétés
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-15-5-4-14(10-16(15)20)17-12-22(8-9-24-17)18(23)6-3-13-2-1-7-21-11-13/h1-2,4-5,7,10-11,17H,3,6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDCTPWTKVKYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5438256.png)


![N-(3-acetylphenyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5438304.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5438307.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-quinolinyl acetate](/img/structure/B5438314.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438322.png)
![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5438327.png)
![ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438332.png)
![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 2-bromobenzoate](/img/structure/B5438346.png)

![2-[3-(4-morpholinylcarbonyl)-2-pyridinyl]-1,3-benzothiazole](/img/structure/B5438362.png)
![N-[2-(3,4-dimethylphenyl)vinyl]-2-furamide](/img/structure/B5438365.png)
![[1-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclobutyl]amine hydrochloride](/img/structure/B5438366.png)